molecular formula C8H5N3O3 B8794107 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B8794107
M. Wt: 191.14 g/mol
InChI Key: PZVJXKQJUBVWIH-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Following the procedure described in U.S. Pat. No. 5,578,550 for the preparation of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, the title product was prepared from (E)—N-hydroxynicotinimidamide (2.727 g, 19.88 mmol) and ethyl oxalyl chloride (2.89 mL, 25.9 mmol) followed by subsequent ester hydrolysis with sodium hydroxide solution according to Example 225(b). Yield 1.32 g. 1H NMR (400 MHz; d6-DMSO): δ 7.63 (m, HA), 8.32 (m, 1H), 8.86 (dd, 1H), 9.03 (dd, 1H).
Quantity
2.727 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl chloride
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]=[C:7]([C:9]([O:11]CC)=[O:10])[O:6][N:5]=1)([CH3:3])[CH3:2].O[NH:15]/[C:16](=N/[H])/[C:17]1C=CC=NC=1.[OH-].[Na+]>>[N:15]1[CH:16]=[CH:17][CH:2]=[C:1]([C:4]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[O:6][N:5]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.727 g
Type
reactant
Smiles
ON\C(\C1=CN=CC=C1)=N\[H]
Name
ethyl oxalyl chloride
Quantity
2.89 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NOC(=N1)C(=O)OCC
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.